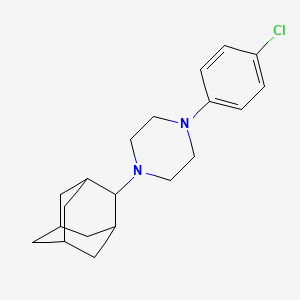![molecular formula C18H25N7O B5640949 5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5640949.png)
5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that feature complex structures involving pyrazinyl, piperazinyl, and pyrimidinamine components. These elements are often explored for their potential in medicinal and pharmaceutical applications due to their diverse biological activities.
Synthesis Analysis
Hybrid catalysts play a crucial role in synthesizing complex compounds, including those with pyranopyrimidine scaffolds, which are similar to the target compound. The use of hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts facilitates the development of lead molecules through one-pot multicomponent reactions, highlighting the synthetic versatility and the challenges associated with these structures (Parmar, Vala, & Patel, 2023).
Molecular Structure Analysis
The structural analysis of compounds like the target often involves exploring their molecular frameworks, such as the pyrazolo[1,5-a]pyrimidine scaffold, which has shown a broad range of medicinal properties. The structure-activity relationship (SAR) studies on such scaffolds provide insights into developing potential drug candidates, emphasizing the importance of these structural analyses in medicinal chemistry (Cherukupalli et al., 2017).
Chemical Reactions and Properties
The reactivity and properties of compounds containing pyrazinyl, piperazinyl, and pyrimidinamine moieties are influenced by their functional groups and the overall molecular architecture. These compounds participate in various chemical reactions, leading to the formation of heterocyclic compounds with potential therapeutic applications. Understanding these reactions and properties is crucial for designing molecules with desired biological activities.
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, of compounds like the target molecule, are essential for their practical application in medicinal chemistry. These properties are determined by the compound's molecular structure and influence its behavior in biological systems.
Chemical Properties Analysis
The chemical properties, such as reactivity with other molecules, potential for forming derivatives, and susceptibility to transformations under different conditions, are critical for the medicinal application of these compounds. For instance, the synthesis and reactivity of pyranopyrimidine derivatives demonstrate the chemical versatility and potential for developing new drugs (Borah, Dwivedi, & Chowhan, 2021).
Propriétés
IUPAC Name |
[2-(dimethylamino)-4-methylpyrimidin-5-yl]-[4-(3,6-dimethylpyrazin-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-12-10-19-14(3)16(21-12)24-6-8-25(9-7-24)17(26)15-11-20-18(23(4)5)22-13(15)2/h10-11H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVBMTPDVCWFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)N2CCN(CC2)C(=O)C3=CN=C(N=C3C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5640870.png)
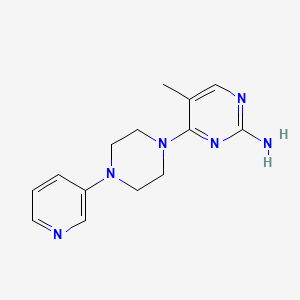
![2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-4-(2,6-dimethylpyridin-3-yl)pyrimidine](/img/structure/B5640880.png)
![N,3-dimethyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5640888.png)
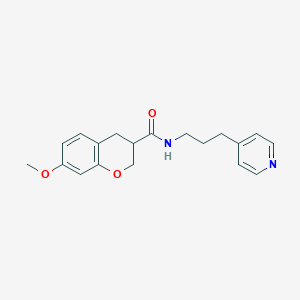
![N'-{(3S*,4R*)-1-[(5-ethyl-3-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5640902.png)
![3-[(1-pyrazin-2-ylpiperidin-4-yl)oxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B5640914.png)
![1-methyl-3-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]imidazolidin-2-one](/img/structure/B5640919.png)
![N-[rel-(3R,4S)-4-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-3-(4H-1,2,4-triazol-4-yl)propanamide hydrochloride](/img/structure/B5640927.png)
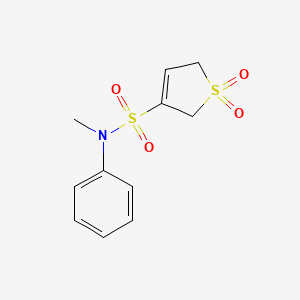
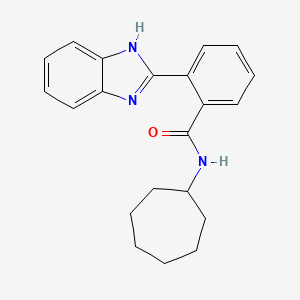
![2,2,2-trifluoro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5640941.png)

